

The Biological Activity of 1H-Indazole-3-Carbaldehyde Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1H-Indazole-3-Carbaldehyde

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The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among these, derivatives of **1H-indazole-3-carbaldehyde** have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.

Synthesis of 1H-Indazole-3-Carbaldehyde Derivatives

The primary synthetic route to **1H-indazole-3-carbaldehyde** and its derivatives often involves the nitrosation of indoles. This method provides a general and efficient pathway to access the core scaffold, which can then be further modified to generate a diverse library of derivatives.

A general synthetic scheme is outlined below:



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General synthetic scheme for **1H-indazole-3-carbaldehyde** derivatives.

Subsequent modifications of the aldehyde group, such as through condensation reactions with amines to form Schiff bases or conversion to carboxamides, have yielded compounds with enhanced biological activities.^{[1][2]}

Anticancer Activity

Derivatives of **1H-indazole-3-carbaldehyde** have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative **1H-indazole-3-carbaldehyde** derivatives, presented as IC50 values (the concentration required for 50% inhibition of cell growth).

Compound ID	Derivative Class	Cancer Cell Line	IC50 (μM)	Reference
1	6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole	NCI-H460 (Lung)	5–15	[3]
2f	Indazole derivative	4T1 (Breast)	0.23–1.15	[2][4]
6o	1H-Indazole-3-amine derivative	K562 (Leukemia)	5.15	[5][6][7]
6o	1H-Indazole-3-amine derivative	HEK-293 (Normal)	33.2	[5][6][7]
13a	Indazole derivative	A549 (Lung)	0.010 ± 0.0042	[8]
13b	Indazole derivative	MCF7 (Breast)	0.012 ± 0.0021	[8]
13e	Indazole derivative	A375 (Melanoma)	0.015 ± 0.0018	[8]
13g	Indazole derivative	HT-29 (Colon)	0.011 ± 0.0025	[8]
6i	Indazole-pyrimidine based derivative	HUVEC	1.37	[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

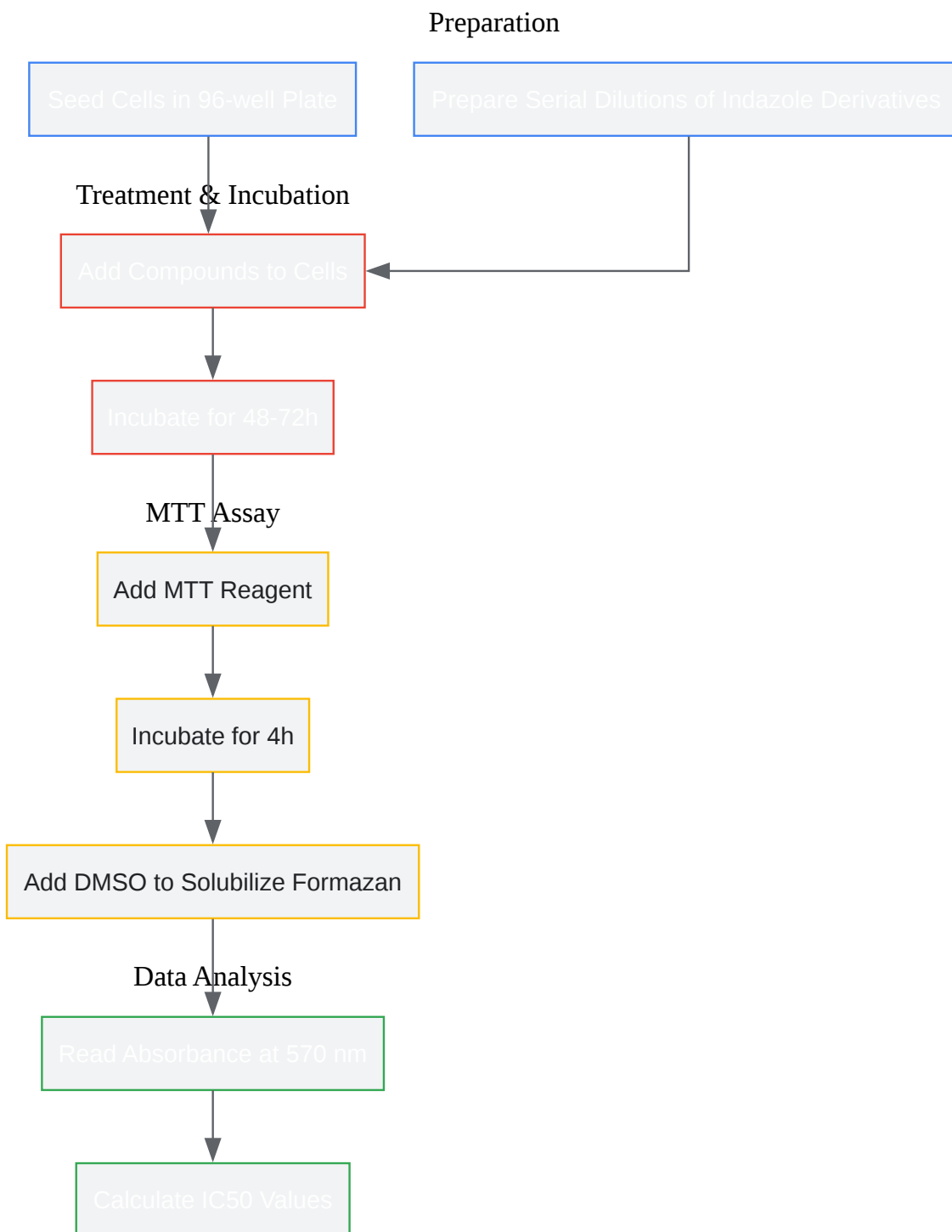
- Human cancer cell lines (e.g., NCI-H460, 4T1, K562)

- **1H-indazole-3-carbaldehyde** derivatives

- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Complete cell culture medium

Procedure:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate overnight to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the **1H-indazole-3-carbaldehyde** derivatives and incubate for 48-72 hours.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

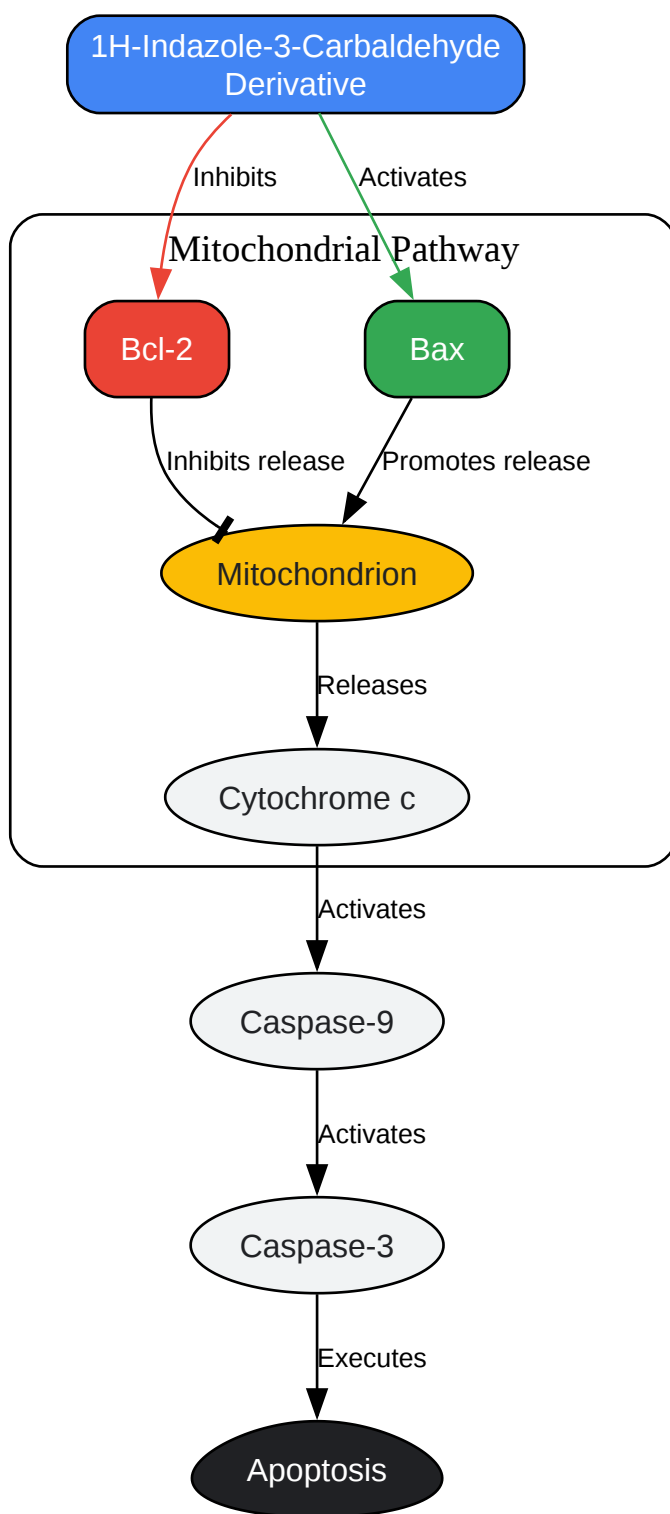


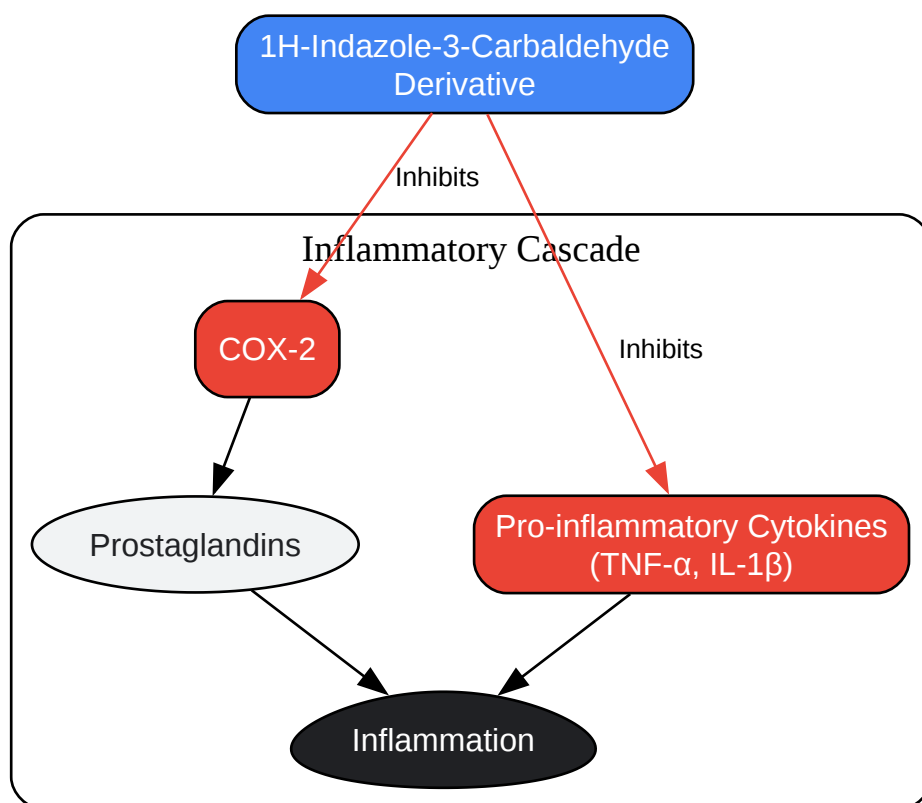
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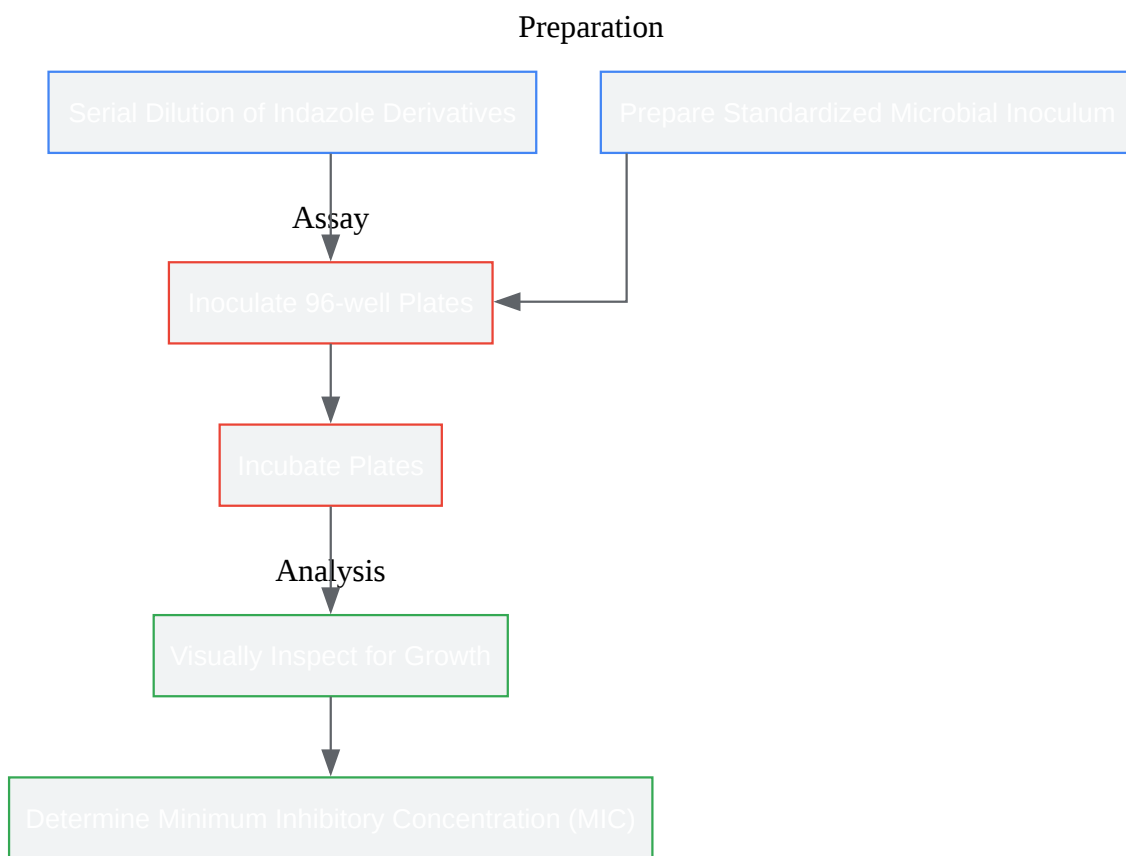
Experimental workflow for the MTT cytotoxicity assay.

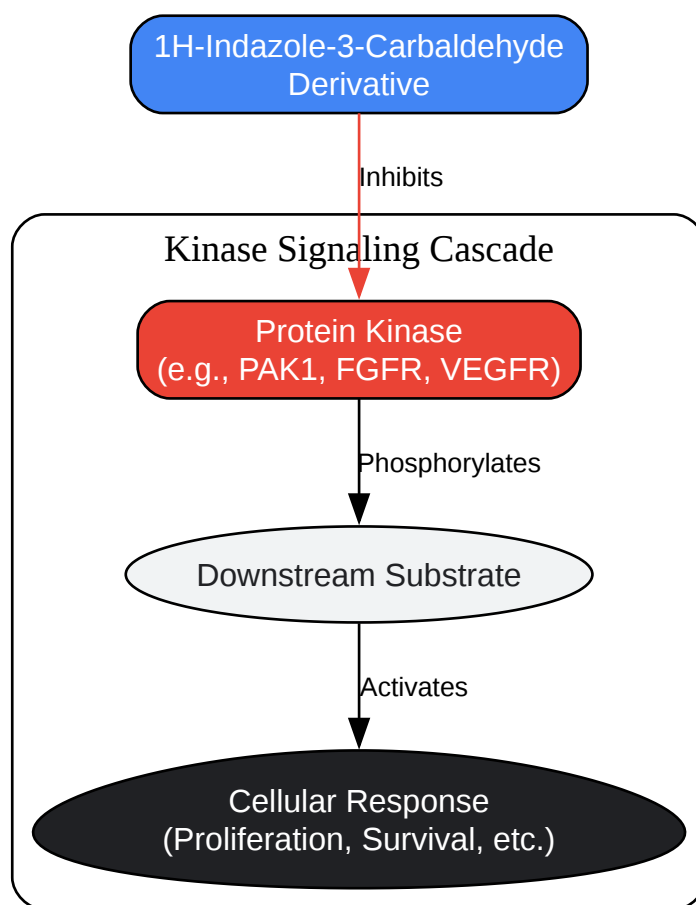
Apoptosis Signaling Pathway

Several studies have shown that **1H-indazole-3-carbaldehyde** derivatives induce apoptosis in cancer cells. This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[4][10]









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